1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine 1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13670274
InChI: InChI=1S/C13H16N4O/c1-17-13-8-15-5-10(12(13)7-16-17)9-18-11-3-2-4-14-6-11/h2-4,6-7,10,15H,5,8-9H2,1H3
SMILES: CN1C2=C(C=N1)C(CNC2)COC3=CN=CC=C3
Molecular Formula: C13H16N4O
Molecular Weight: 244.29 g/mol

1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

CAS No.:

Cat. No.: VC13670274

Molecular Formula: C13H16N4O

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine -

Specification

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
IUPAC Name 1-methyl-4-(pyridin-3-yloxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C13H16N4O/c1-17-13-8-15-5-10(12(13)7-16-17)9-18-11-3-2-4-14-6-11/h2-4,6-7,10,15H,5,8-9H2,1H3
Standard InChI Key HVJABHRJGBLZBQ-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(CNC2)COC3=CN=CC=C3
Canonical SMILES CN1C2=C(C=N1)C(CNC2)COC3=CN=CC=C3

Introduction

Structural Elucidation and Chemical Properties

The molecular formula of this compound is C₁₃H₁₆N₄O, with a molar mass of 244.29 g/mol. Its IUPAC name, 1-methyl-4-(pyridin-3-yloxymethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine, reflects its core structure:

  • A pyrazolo[3,4-c]pyridine system, where a pyrazole ring is fused to a partially saturated pyridine ring (4,5,6,7-tetrahydro).

  • A methyl group at the 1-position of the pyrazole ring.

  • A (pyridin-3-yloxy)methyl substituent at the 4-position of the tetrahydropyridine ring .

The SMILES notation (CN1C2=C(C=N1)C(CNC2)COC3=CN=CC=C3) and InChIKey (HVJABHRJGBLZBQ-UHFFFAOYSA-N) further clarify its connectivity and stereoelectronic features. The presence of both pyridine and pyrazole rings introduces aromaticity and hydrogen-bonding capabilities, while the tetrahydro component enhances solubility compared to fully aromatic analogs .

Physicochemical and Pharmacological Profile

Physicochemical Properties

PropertyValueSource
Molecular Weight244.29 g/mol
LogP (Partition Coefficient)Estimated ~1.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (NH in tetrahydropyridine)
Hydrogen Bond Acceptors5 (N and O atoms)

The compound’s solubility is enhanced by the tetrahydro ring and ether linkage, making it suitable for formulation in polar solvents . Its stability under acidic/basic conditions remains uncharacterized but can be inferred from similar compounds .

Research Applications and Future Directions

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